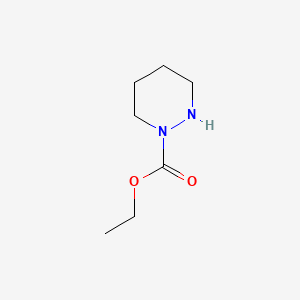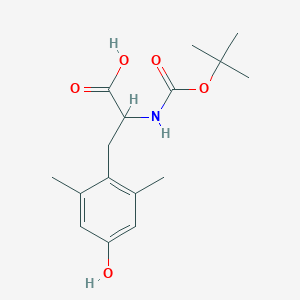
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent to introduce the hydroxymethyl and methyl groups, respectively. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)piperidin-1-yl)-2-methylpropan-1-one.
Reduction: 1-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s piperidine ring can also interact with receptors and enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can be compared with other piperidine derivatives, such as:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a different alkyl group.
1-(4-(Hydroxymethyl)piperidin-1-yl)butan-1-one: Longer alkyl chain, potentially affecting its chemical and biological properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)pentan-1-one: Even longer alkyl chain, further influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
BYBLJLDAVXKYNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCC(CC1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)





